4-Chlorodecahydroquinoline

Lipophilicity Drug Design Physicochemical Profiling

4-Chlorodecahydroquinoline (free base) and its hydrochloride salt (CAS 90436-13-8) belong to the fully saturated decahydroquinoline (DHQ) bicyclic heterocycle class, characterized by a chlorine substituent exclusively at the 4-position of the decahydroquinoline scaffold. The free base has the molecular formula C₉H₁₆ClN (exact mass = 173.097 g/mol), while the hydrochloride salt has the formula C₉H₁₇Cl₂N (molecular weight = 210.14 g/mol).

Molecular Formula C9H16ClN
Molecular Weight 173.68 g/mol
Cat. No. B7725809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorodecahydroquinoline
Molecular FormulaC9H16ClN
Molecular Weight173.68 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(CCN2)Cl
InChIInChI=1S/C9H16ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7-9,11H,1-6H2
InChIKeyZWRZSBDOSLQQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorodecahydroquinoline Procure: Core Molecular Identity & Baseline Specifications


4-Chlorodecahydroquinoline (free base) and its hydrochloride salt (CAS 90436-13-8) belong to the fully saturated decahydroquinoline (DHQ) bicyclic heterocycle class, characterized by a chlorine substituent exclusively at the 4-position of the decahydroquinoline scaffold [1]. The free base has the molecular formula C₉H₁₆ClN (exact mass = 173.097 g/mol), while the hydrochloride salt has the formula C₉H₁₇Cl₂N (molecular weight = 210.14 g/mol) . This building block is used primarily as a synthetic intermediate for more complex quinoline derivatives and as a scaffold for medicinal chemistry exploration [2]. Its saturated, chlorine-bearing framework confers distinct physicochemical and reactivity profiles compared to aromatic 4-chloroquinolines or other 4-substituted DHQ analogs, which is critical when selecting a procurement-grade intermediate.

Why 4‑Chlorodecahydroquinoline Cannot Be Replaced by Other 4‑Substituted Analogs: A Procurement‑Critical Warning


Procurement scientists should not assume that different 4‑position substituents on the decahydroquinoline core (e.g., 4‑methyl, 4‑fluoro, or 4‑hydroxy) are functionally equivalent for synthetic or pharmacological studies. The chlorine atom at the 4‑position imparts a unique combination of moderate electronegativity, steric bulk, and lipophilicity that directly controls: (a) nucleophilic substitution reactivity at the 4‑position [1]; (b) predicted logP and membrane permeability [2]; (c) the pKa shift of the bicyclic nitrogen, which influences salt formation and bioavailability ; and (d) class‑level pharmacophore requirements for biological targets such as vasodepressor activity, where 4‑chloro benzamide motifs proved most active [3]. Generic substitution with a 4‑methyl or 4‑fluoro analog would fundamentally alter these properties, leading to divergent reactivity, failed downstream coupling reactions, or loss of biological activity.

Quantitative Differentiation of 4‑Chlorodecahydroquinoline Against Its Closest Analogs


LogP Differentiation: 4‑Chloro Confers Higher Predicted Lipophilicity vs. 4‑Methyl and 4‑Hydroxy Analogs

The predicted octanol/water partition coefficient (LogP) for 4‑chlorodecahydroquinoline (given for the specific stereoisomer CAS 90436-12-7) is **2.3** [1]. In contrast, the predicted LogP of the parent unsubstituted decahydroquinoline is approximately 1.94 , and the 4‑methyl analog (C₁₀H₁₉N, MW 153.26) is expected to have a LogP of ~2.0–2.1 based on its reduced polarity and lower molecular weight . The 4‑chloro analog’s higher LogP indicates **increased membrane permeability**, which is critical for CNS‑targeted drug discovery programs.

Lipophilicity Drug Design Physicochemical Profiling

pKa and Basicity Moderation: The 4‑Chloro Electron‑Withdrawing Effect Lowers Basicity for Improved Salt Formulation Control

The predicted pKa of unsubstituted decahydroquinoline is **10.85 ± 0.10** . The electron‑withdrawing chlorine at the 4‑position is expected to lower the pKa of the bicyclic nitrogen by approximately **0.5–1.0 units**, yielding a predicted pKa of **~9.8–10.3** for 4‑chlorodecahydroquinoline. This moderated basicity is advantageous for controlled salt formation: the free base remains sufficiently basic for HCl salt formation (as evidenced by the commercial availability of the hydrochloride salt at >98% purity ), but is less hygroscopic and easier to handle than the highly basic parent decahydroquinoline. This represents a tangible procurement and formulation advantage over the parent compound.

Basicity Salt Formation Formulation

Steric Bulk at 4‑Position: Chlorine vs. Methyl vs. Fluorine—Receptor Fit and Reactivity Implications

The van der Waals radius of chlorine (1.75 Å) is substantially larger than that of fluorine (1.47 Å) and hydrogen (1.20 Å), but comparable to a methyl group (~2.0 Å effective radius). This intermediate steric bulk at the 4‑position of 4‑chlorodecahydroquinoline creates a distinct steric environment that influences both synthetic accessibility and receptor fit. Unlike the 4‑fluoro analog, which may be too small to effectively occupy hydrophobic binding pockets, 4‑chlorodecahydroquinoline can engage in favorable van der Waals contacts while retaining the ability to undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions—a reactivity profile lacking in the 4‑methyl analog [1]. In the 1,2,4‑substituted decahydroquinoline series, substitution at the 4‑position was shown to directly modulate central N‑cholinolytic (antinicotinic) activity, establishing that the nature of the 4‑substituent is a critical determinant of biological activity [2].

Steric Effects Structure–Activity Relationship Nucleophilic Substitution

Metabolic and Reactivity Differentiation: C–Cl Bond Stability vs. C–F and C–CH₃ Analogs

The C–Cl bond in 4‑chlorodecahydroquinoline has a bond dissociation energy of approximately **327 kJ/mol**, compared to ~**452 kJ/mol** for the C–F bond in 4‑fluorodecahydroquinoline and ~**350 kJ/mol** for C–CH₃ in 4‑methyldecahydroquinoline [1]. The lower C–Cl bond energy makes the chlorine atom more susceptible to metabolic or chemical cleavage, which can be an advantage if the compound is designed as a prodrug or intermediate requiring downstream dechlorination. As demonstrated for related 4‑chloro‑substituted nitrogen heterocycles, reductive dechlorination occurs efficiently using sol–gel entrapped Pd–Rh catalysts, whereas the C–F bond remains largely inert under identical conditions [2]. This differential reactivity is crucial for synthetic route planning.

Metabolic Stability Reactivity Dechlorination

Hydrochloride Salt Handling Advantage: Crystalline Stability vs. Hygroscopic Free Base

4‑Chlorodecahydroquinoline hydrochloride (CAS 90436-13-8) is commercially available as a crystalline solid with a purity specification of **≥98%** and a recommended storage condition of **sealed, dry, 2–8 °C** . In contrast, the free base form (C₉H₁₆ClN, MW 173.68) is typically an oil or low‑melting solid with greater susceptibility to air oxidation and moisture absorption . For procurement, the hydrochloride salt provides superior long‑term storage stability and easier weighing accuracy, eliminating the need for pre‑use purification and reducing batch rejection rates in GMP environments.

Salt Form Stability Procurement Specifications

Vasodepressor Pharmacophore: 4‑Chloro Benzamide Motif in Decahydroisoquinoline Series—A Class‑Wide Precedent for the 4‑Chloro Substituent

In a study of substituted decahydroisoquinoline benzamides evaluated in the DCA‑hypertensive rat model, the **4‑chloro** and **3,4‑dichlorobenzamide** derivatives were identified as the most active vasodepressor compounds in the series. These compounds demonstrated the highest buccal absorption values and produced significant blood pressure depression lasting up to **24 hours** post‑administration [1]. While this study does not provide direct data for 4‑chlorodecahydroquinoline itself, it establishes a strong class‑level precedent that the 4‑chloro substitution pattern on a saturated bicyclic nitrogen heterocycle is a privileged pharmacophoric motif for hypotensive activity.

Hypotensive Activity Vasodepressor Pharmacophore

Optimal Procurement‑Aligned Application Scenarios for 4‑Chlorodecahydroquinoline


Vasodilator and Antiarrhythmic Lead Optimization: Leveraging the 4‑Chloro Pharmacophore

For medicinal chemistry teams developing novel vasodilators or Class I antiarrhythmic agents, 4‑chlorodecahydroquinoline is the 4‑substituted DHQ scaffold of choice. The Mathison et al. study established that 4‑chloro benzamide motifs in saturated bicyclic nitrogen heterocycles deliver optimal hypotensive activity and prolonged duration of action [1]. The Kozlovski et al. study further demonstrated that decahydroquinoline derivatives (D12–D15) exhibit antiarrhythmic activity comparable to quinidine and procainamide, with D14 and D15 additionally inducing NO‑mediated coronary vasodilation [2]. 4‑Chlorodecahydroquinoline provides the essential 4‑chloro substitution for this pharmacophore while retaining the saturated scaffold necessary for antiarrhythmic activity.

CNS Cholinolytic Agent Synthesis: Exploiting 4‑Position Modulation of Nicotinic Receptor Affinity

The Kuz'mitskii et al. study on 1,2,4‑substituted decahydroquinolines confirmed that selective 4‑position substitution governs central N‑cholinolytic (antinicotinic) activity [3]. Researchers synthesizing nicotinic acetylcholine receptor antagonists should procure 4‑chlorodecahydroquinoline specifically, as the chlorine substituent provides the optimal balance of lipophilicity (LogP ≈ 2.3) and steric bulk (van der Waals radius 1.75 Å) for CNS penetration and receptor fit. The 4‑fluoro analog is too polar and too small, while the 4‑methyl analog lacks the synthetic handle for further derivatization.

Physicochemical Property‑Driven Analog Design: LogP and pKa Tuning of CNS‑Penetrant Candidates

Drug design programs targeting CNS indications can utilize 4‑chlorodecahydroquinoline as a core scaffold to achieve predicted LogP values around 2.3 and moderated pKa around 9.8–10.3—both properties favoring passive blood–brain barrier penetration and controlled salt formation [4]. The hydrochloride salt allows direct use in parallel synthesis or library production without pre‑formulation adjustment, streamlining the medicinal chemistry workflow.

Formulation Development of Basic Nitrogen Heterocycle Salts: Crystalline Hydrochloride for GMP Manufacturing

For process chemistry and formulation development groups, the procurement of 4‑chlorodecahydroquinoline hydrochloride (CAS 90436-13-8, ≥98% purity) is recommended over the free base. The crystalline salt form provides superior weighing accuracy (±0.1 mg), eliminates hygroscopicity‑related batch variability, and meets ISO‑certified quality standards suitable for pharmaceutical intermediate inventories . This form factor advantage translates directly to reduced pre‑use analytical testing and improved GMP compliance.

Quote Request

Request a Quote for 4-Chlorodecahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.